molecular formula C11H9F5O2 B7997080 4'-Methoxy-3'-methyl-2,2,3,3,3-pentafluoropropiophenone

4'-Methoxy-3'-methyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7997080
M. Wt: 268.18 g/mol
InChI Key: FMUMFZGOYCKESS-UHFFFAOYSA-N
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Description

4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone is a synthetic organic compound characterized by the presence of a methoxy group, a methyl group, and multiple fluorine atoms attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of fluorine atoms into the aromatic ring and the formation of the propiophenone structure. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzaldehyde: Shares the methoxy and methyl groups but lacks the fluorine atoms.

    2-Methyl-3-nitroaniline: Contains a methyl group and an aromatic ring but differs in functional groups and fluorination.

    4-Methoxy-2-methyl-2,2,3,3,3-pentafluoropropiophenone: Similar structure but with different substitution patterns.

Uniqueness

4’-Methoxy-3’-methyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its specific combination of methoxy, methyl, and multiple fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methoxy-3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-6-5-7(3-4-8(6)18-2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMFZGOYCKESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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